Comparative Purity Assessment from Commercial Suppliers for (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine
As the target compound lacks reported biological activity in primary literature, differentiation is limited to procurement specifications. Commercial sources for (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine report a minimum purity of 95% , while higher purity grades of 97% or >98% are available from other vendors [1]. In contrast, a closely related structural analog, 1-(5-nitropyridin-2-yl)piperidin-4-amine, is commercially available but does not have a widely reported purity specification, which may require additional in-house quality control analysis upon procurement .
| Evidence Dimension | Commercial Purity (HPLC/UPLC) |
|---|---|
| Target Compound Data | 95% to 98% (vendor-dependent) |
| Comparator Or Baseline | 1-(5-nitropyridin-2-yl)piperidin-4-amine (CAS 252577-85-8) |
| Quantified Difference | The target compound has established purity tiers; the analog lacks a comparable public benchmark. |
| Conditions | Vendor Certificate of Analysis (CoA) data; not from a single comparative study. |
Why This Matters
For synthetic chemists, a defined and verifiable purity specification reduces the risk of failed reactions due to unknown impurities, saving time and material costs in multi-step syntheses.
- [1] Beyotime Biotechnology. (2025). 5-Nitro-N-3-piperidinyl-2-pyridinamine (97%) (Y162716-500mg) Product Technical Datasheet. View Source
